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Compound of Interest

Methyl 2,3-dihydrobenzofuran-5-
Compound Name:
carboxylate

Cat. No.: B1586482

An In-depth Technical Guide to Methyl 2,3-
dihydrobenzofuran-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of Methyl 2,3-
dihydrobenzofuran-5-carboxylate, a key heterocyclic building block in modern medicinal
chemistry and materials science. We will delve into its fundamental chemical and physical
properties, provide a detailed structural analysis, and present a representative synthetic
protocol with mechanistic insights. Furthermore, this document includes a thorough spectral
characterization, explores its significant applications in drug discovery as a privileged scaffold,
and outlines essential safety and handling information. This guide is intended for researchers,
chemists, and professionals in the field of drug development seeking to leverage the unique
characteristics of this compound in their research endeavors.

Introduction: The 2,3-Dihydrobenzofuran Scaffold in
Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system is a prominent structural motif found in a vast array of
natural products and biologically active molecules.[1] Its rigid, planar structure, combined with
the electronic properties conferred by the fused benzene ring and the oxygen-containing

heterocycle, makes it a "privileged scaffold.” This term refers to molecular frameworks that are
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capable of binding to multiple biological targets, serving as a versatile platform for the design of
novel therapeutic agents.[2]

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities,
including anti-tumor, anti-inflammatory, antioxidant, and antimicrobial properties.[1] Methyl 2,3-
dihydrobenzofuran-5-carboxylate, in particular, serves as a crucial intermediate, offering a
reactive "handle" (the methyl ester group) at the 5-position for further chemical modification and
elaboration into more complex molecular architectures. Understanding its core properties is
therefore fundamental to its effective application in research and development.

Molecular Identity and Physicochemical Properties

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a stable, solid organic compound. Its identity
is defined by a unique set of identifiers and physical properties that are critical for its use in
experimental settings.

Property Value Source(s)

methyl 2,3-dihydro-1-
IUPAC Name [3]
benzofuran-5-carboxylate

CAS Number 588702-80-1 [3]
Molecular Formula C10H1003 [3]
Molecular Weight 178.18 g/mol [3]
Appearance White to off-white or yellow )

solid

Room Temperature or 2-8°C
Storage Temperature [4][5]
for long-term storage

COC(=0)C1=CC2=C(C=C1)0
SMILES [3]
cc2

QPGLJPYOFQPEEE-
InChlKey [3]
UHFFFAOYSA-N
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Structural Analysis

The structure of Methyl 2,3-dihydrobenzofuran-5-carboxylate consists of a bicyclic system
where a dihydrofuran ring is fused to a benzene ring. The methyl carboxylate group is attached
at the C5 position of the benzofuran core.

Caption: 2D Chemical Structure of Methyl 2,3-dihydrobenzofuran-5-carboxylate.

Synthesis and Mechanistic Insights

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic
chemistry, with numerous methods reported.[6] Transition metal-catalyzed intramolecular
cyclizations are among the most robust and widely used strategies.[7][8] Below is a
representative protocol based on an intramolecular Heck-type reaction, a common and
effective method for forming this ring system.

Representative Synthetic Workflow

The logical approach begins with a commercially available substituted phenol, which is then
elaborated to install a vinyl group ortho to the hydroxyl functionality. Subsequent intramolecular
cyclization provides the desired dihydrobenzofuran core.

Synthetic Workflow

Methy! 4-hydroxy-3-iodobenzoate | _O-Allylation Allylation: Methyl 3-allyl-4 ) Heck Cyciization [ Cyclization:
(Starting Material) Allyl bromide, K2COs, Acetone > i °) (__ Pd(OAc), PPhs, Base (eg.. ELN)

Click to download full resolution via product page

Caption: A representative synthetic workflow for Methyl 2,3-dihydrobenzofuran-5-
carboxylate.

Experimental Protocol (Representative)

Objective: To synthesize Methyl 2,3-dihydrobenzofuran-5-carboxylate from Methyl 3-allyl-4-
hydroxybenzoate via a Palladium-catalyzed intramolecular cyclization.
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Materials:

Methyl 3-allyl-4-hydroxybenzoate
Palladium(ll) Acetate (Pd(OACc)2)
Triphenylphosphine (PPhs)
Triethylamine (EtsN)

Acetonitrile (anhydrous)

Standard glassware for inert atmosphere reactions

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux
condenser and a magnetic stir bar, add Methyl 3-allyl-4-hydroxybenzoate (1.0 eq).

Catalyst and Ligand Addition: Add Palladium(ll) Acetate (0.05 eq) and Triphenylphosphine
(0.1 eq).

Solvent and Base: Evacuate and backfill the flask with an inert atmosphere (Argon or
Nitrogen). Add anhydrous Acetonitrile as the solvent, followed by Triethylamine (2.0 eq) as
the base.

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture
through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under
reduced pressure.

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and
wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic
layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by
column chromatography on silica gel to yield Methyl 2,3-dihydrobenzofuran-5-
carboxylate.
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Causality and Insights: The choice of a palladium catalyst is crucial for facilitating the C-O bond

formation. The phosphine ligand stabilizes the palladium species, while the base is necessary

to neutralize the acid generated during the catalytic cycle. This method is favored for its high

efficiency and functional group tolerance.

Spectral Characterization

The structural identity and purity of Methyl 2,3-dihydrobenzofuran-5-carboxylate are

confirmed using standard spectroscopic techniques. The following table outlines the expected

NMR and IR spectral data based on analysis of closely related structures.[9][10]

Technique

Expected Characteristics

1H NMR

~7.7-7.8 ppm (d, 1H): Aromatic proton ortho to
the carboxylate group. ~7.6 ppm (s, 1H):
Aromatic proton para to the carboxylate group.
~6.8 ppm (d, 1H): Aromatic proton meta to the
carboxylate group. ~4.6 ppm (t, 2H): Methylene
protons at C2 (adjacent to the furan oxygen).
~3.8 ppm (s, 3H): Methyl ester protons. ~3.2
ppm (t, 2H): Methylene protons at C3.

13C NMR

~167 ppm: Carbonyl carbon of the ester. ~160
ppm: Aromatic carbon C7a (attached to
oxygen). ~120-130 ppm: Quaternary and CH
aromatic carbons. ~110 ppm: Aromatic CH
carbon. ~71 ppm: Methylene carbon at C2. ~52
ppm: Methyl ester carbon. ~29 ppm: Methylene
carbon at C3.

IR (Infrared)

~2950 cm~*: C-H stretching (aliphatic). ~1710
cm~1: C=0 stretching (ester carbonyl). ~1610
cm~1: C=C stretching (aromatic). ~1250 cm~1:

C-O stretching (ester and ether).

Mass Spec (MS)

[M]+ m/z: 178.06
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Applications in Drug Discovery and Materials
Science

The utility of Methyl 2,3-dihydrobenzofuran-5-carboxylate stems from its role as a versatile
intermediate. The dihydrobenzofuran core provides a rigid scaffold, while the ester at the 5-
position allows for straightforward chemical modifications, such as hydrolysis to the carboxylic
acid, amidation, or reduction to an alcohol, opening pathways to a diverse range of derivatives.

6.1 Role as a Privileged Scaffold in Medicinal Chemistry The 2,3-dihydrobenzofuran nucleus is
a key component in numerous compounds designed to interact with biological systems. Its
structural rigidity helps to reduce the entropic penalty upon binding to a target protein,
potentially leading to higher affinity.

» Anti-inflammatory and Anti-cancer Agents: The scaffold has been used to design inhibitors of
microsomal prostaglandin E2 synthase-1 (MPGES-1), an enzyme implicated in inflammation
and cancer.[2] By modifying the core structure, researchers have developed potent and
selective inhibitors.

» Neurological and Cardiovascular Applications: Certain derivatives have been patented for
their diuretic, saluretic, uricosuric, and antihypertensive activities, highlighting their potential
in treating cardiovascular diseases.[11]

6.2 Use in Materials Science The aromatic and heterocyclic nature of the compound also
makes it a candidate for incorporation into novel organic materials, such as organic light-
emitting diodes (OLEDS) or organic photovoltaics, where electron-rich heterocyclic systems are
often desirable.

Safety and Handling

As a laboratory chemical, Methyl 2,3-dihydrobenzofuran-5-carboxylate should be handled
with appropriate care. While specific toxicological data for this exact compound is not
extensively documented, related benzofuran derivatives may pose hazards.[6][12]

e General Handling: Use in a well-ventilated fume hood. Wear standard personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.
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o First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye
contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek
medical attention if irritation persists.

e Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before
handling this compound.

Conclusion

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a valuable and versatile chemical building
block with significant potential in drug discovery and materials science. Its well-defined
structure, coupled with the reactivity of its methyl ester group, provides a robust platform for the
synthesis of complex molecules with diverse biological activities. This guide has provided a
foundational understanding of its properties, synthesis, and applications, intended to empower
researchers to effectively utilize this compound in their scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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